molecular formula C25H23BrClN3O3 B2833303 5-[3-(4-bromophenyl)-5-[(2-chloro-8-methylquinolin-3-yl)methyl]-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid CAS No. 397274-65-6

5-[3-(4-bromophenyl)-5-[(2-chloro-8-methylquinolin-3-yl)methyl]-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

Cat. No.: B2833303
CAS No.: 397274-65-6
M. Wt: 528.83
InChI Key: FINOMCRTCKRYJW-UHFFFAOYSA-N
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Description

5-[3-(4-bromophenyl)-5-[(2-chloro-8-methylquinolin-3-yl)methyl]-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-bromophenyl)-5-[(2-chloro-8-methylquinolin-3-yl)methyl]-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the bromophenyl and quinolinyl groups, and the final formation of the oxopentanoic acid moiety. Common synthetic routes may involve:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step may involve a Suzuki-Miyaura coupling reaction, where a bromophenyl boronic acid is coupled with a suitable halide precursor.

    Introduction of the Quinolinyl Group: This can be done through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Formation of the Oxopentanoic Acid Moiety: This final step may involve the oxidation of a suitable precursor using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinolinyl and pyrazole rings, using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the bromophenyl group using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of quinolinone derivatives

    Reduction: Formation of phenyl derivatives

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[3-(4-bromophenyl)-5-[(2-chloro-8-methylquinolin-3-yl)methyl]-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-[5-(4-Chlorophenyl)-3-[(2-chloro-8-methylquinolin-3-yl)methyl]-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
  • 5-[5-(4-Fluorophenyl)-3-[(2-chloro-8-methylquinolin-3-yl)methyl]-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
  • 5-[5-(4-Methylphenyl)-3-[(2-chloro-8-methylquinolin-3-yl)methyl]-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

Uniqueness

The uniqueness of 5-[3-(4-bromophenyl)-5-[(2-chloro-8-methylquinolin-3-yl)methyl]-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromophenyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds.

Biological Activity

5-[3-(4-bromophenyl)-5-[(2-chloro-8-methylquinolin-3-yl)methyl]-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic compound characterized by a unique structural arrangement that includes a pyrazole ring and various substituents such as a bromophenyl group and a chloroquinoline moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The compound's molecular formula is C19H18BrClN2O3, with a molecular weight of approximately 494.18 g/mol. The presence of multiple functional groups suggests that it may interact with various biological targets, which is critical for understanding its mechanism of action and therapeutic potential.

Biological Activities

Preliminary studies indicate that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • In vitro studies have shown that derivatives of pyrazole compounds, including this one, can exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to this one have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties :
    • Research has suggested that pyrazole-based compounds may possess anticancer activity. A study on related pyrazolone derivatives indicated potential cytotoxic effects against various cancer cell lines . The unique combination of the pyrazole and quinoline structures may create synergistic effects that enhance their anticancer properties.
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for certain enzymes involved in disease pathways. For example, some studies have focused on the inhibition of SIRT1, an enzyme implicated in cancer and metabolic disorders .

The mechanism by which this compound exerts its biological effects is still under investigation. However, its interactions with various biological targets are essential for elucidating its pharmacological profile.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineReference
5-[3-(4-bromophenyl)-...AntibacterialS. aureus, E. coli
Pyrazolone Derivative AAnticancerVarious cancer cell lines
Pyrazolone Derivative BEnzyme InhibitionSIRT1

Case Study 1: Antibacterial Activity

In a comparative study, derivatives similar to 5-[3-(4-bromophenyl)-... were tested for their antibacterial efficacy using the agar disc diffusion method. Results indicated significant inhibition zones against E. coli and S. aureus, suggesting strong antimicrobial potential.

Case Study 2: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of pyrazolone derivatives on lymphoma cell lines. The results showed that these compounds could induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology.

Properties

IUPAC Name

5-[5-(4-bromophenyl)-3-[(2-chloro-8-methylquinolin-3-yl)methyl]-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrClN3O3/c1-15-4-2-5-17-12-18(25(27)28-24(15)17)13-20-14-21(16-8-10-19(26)11-9-16)29-30(20)22(31)6-3-7-23(32)33/h2,4-5,8-12,20H,3,6-7,13-14H2,1H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINOMCRTCKRYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CC3CC(=NN3C(=O)CCCC(=O)O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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